molecular formula C14H16N2O2S B5536080 ethyl [(4,7-dimethyl-2-quinazolinyl)thio]acetate

ethyl [(4,7-dimethyl-2-quinazolinyl)thio]acetate

Cat. No. B5536080
M. Wt: 276.36 g/mol
InChI Key: LCSIWVNMZNMUFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl [(4,7-dimethyl-2-quinazolinyl)thio]acetate is a chemical compound with the molecular formula C14H16N2O2S . It belongs to the class of quinazoline derivatives .


Molecular Structure Analysis

The molecular structure of ethyl [(4,7-dimethyl-2-quinazolinyl)thio]acetate consists of a quinazoline ring, which is a type of N-containing heterocyclic compound . The quinazoline ring is substituted at the 4 and 7 positions with methyl groups, and at the 2 position with a thioacetate group .

Scientific Research Applications

Quinazolinone Derivatives from Streptomyces Isolates

Research on Streptomyces isolates led to the isolation of several quinazolinone derivatives, including new natural products with no activity against specific microalgae, fungi, yeast, and bacteria. This study contributes to the understanding of quinazolinone diversity in nature and its potential application in discovering new compounds with specific biological activities (Maskey et al., 2004).

Pharmacological Study of Ethyl Quinazolinyl-Pyrazole Acetates

A pharmacological exploration of ethyl quinazolinyl-pyrazole acetates revealed that certain derivatives exhibit more potent analgesic and anti-inflammatory activities than standard drugs, with reduced ulcerogenic effects and toxicity. This study highlights the therapeutic potential of quinazolinone derivatives in pain and inflammation management (Daidone et al., 1994).

Synthesis Techniques and Antineoplastic Properties

The synthesis of quinazolinone derivatives with antineoplastic properties showcases the potential of these compounds in cancer therapy. The study demonstrates the chemical pathways to synthesize and evaluate the anticancer activities of these derivatives, indicating a promising area for developing new anticancer agents (Markosyan et al., 2014).

Corrosion Inhibition Efficiencies

Quantum chemical calculations on quinoxalines, including compounds structurally related to ethyl [(4,7-dimethyl-2-quinazolinyl)thio]acetate, were performed to understand their potential as corrosion inhibitors for copper in nitric acid. This study illustrates the application of quinazoline derivatives in materials science, particularly in corrosion protection (Zarrouk et al., 2014).

Future Directions

Given the wide range of biological activities exhibited by quinazoline derivatives, there is significant potential for future research into compounds like ethyl [(4,7-dimethyl-2-quinazolinyl)thio]acetate . This could include further investigation into their synthesis methods, chemical reactions, mechanisms of action, physical and chemical properties, and safety and hazards. Such research could contribute to the development of new pharmaceuticals and other applications.

properties

IUPAC Name

ethyl 2-(4,7-dimethylquinazolin-2-yl)sulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S/c1-4-18-13(17)8-19-14-15-10(3)11-6-5-9(2)7-12(11)16-14/h5-7H,4,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCSIWVNMZNMUFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC(=C2C=CC(=CC2=N1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4,7-Dimethyl-quinazolin-2-ylsulfanyl)-acetic acid ethyl ester

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